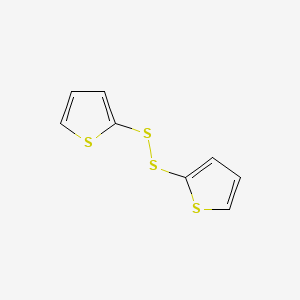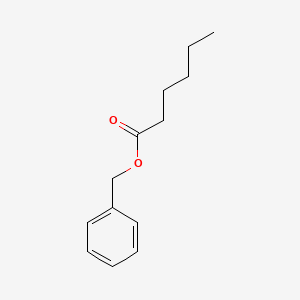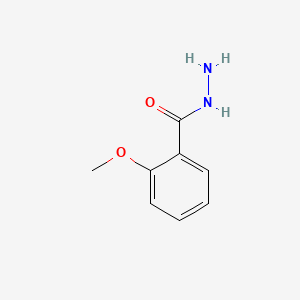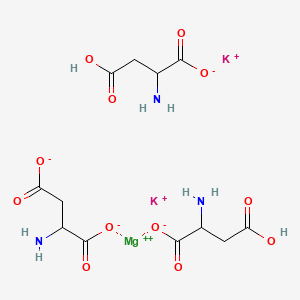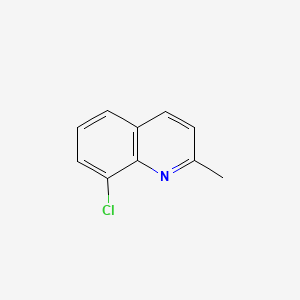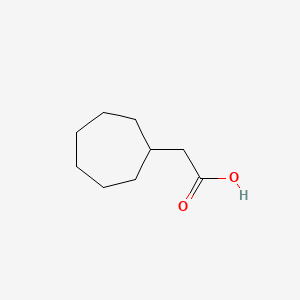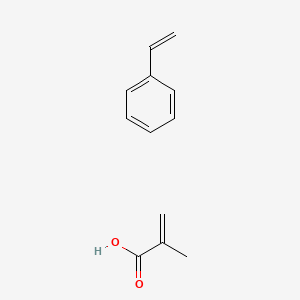
2-丙烯酸,2-甲基-,与乙烯苯的聚合物
概述
描述
“2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene” is a polymer that is prepared by introducing hydrophilic groups of carboxyl and hydroxyl groups . It is also known by other names such as Methacrylic acid, vinyl ester; Vinyl methacrylate; 2-Methyl-2-propenoic acid, ethenyl ester; 1-ethenyl-2-methyl-2-propenoate .
Synthesis Analysis
The synthesis of this polymer involves the use of methyl methacrylate and butyl acrylate as the main monomers and benzoyl peroxide as the initiator .Molecular Structure Analysis
The molecular formula of the monomer unit is C6H8O2, and it has a molecular weight of 112.1265 . The structure is available as a 2D Mol file .Chemical Reactions Analysis
The polymerization of 2-propenoic acid, 2-methyl-, with ethenylbenzene can lead to the synthesis of various graft polymers.科学研究应用
接枝聚合物的合成
2-丙烯酸,2-甲基-,与乙烯苯的聚合可以导致各种接枝聚合物的合成。例如,合成了乙烯苯封端的聚(2-乙酰氧基乙基甲基丙烯酸酯)大分子单体,并且可以通过调节进料组成来控制这些大分子单体的数均分子量。该工艺促进了梳状聚合物和接枝共聚物的制备,突出了在聚合物科学中的多功能应用 (Niwa、Hayashi 和 Matsumoto,1985 年)。
聚合物体系中的气液平衡
稀释聚合物和溶剂体系中的气液平衡研究对于实际应用非常重要,例如在原油流动改善领域。已经分析了包括辛基丙烯酸酯、丙烯酸、乙烯苯和 1-乙烯基-2-吡咯烷酮的共聚物和三元共聚物在内的聚合物,以了解它们的相行为,这对于各种工业应用至关重要 (Bogdanić 和 Wichterle,2011 年)。
环境应用
聚(苯乙烯-共-二乙烯苯)聚合物已用于吸附废水中的酚类污染物。这些聚合物表现出显着的吸附能力,为环境修复提供了一种有前景的方法 (Păcurariu 等人,2013 年)。
自由基聚合应用
在自由基聚合领域,已经合成了乙基 2-[1-(三甲基甲硅烷基过氧)乙基]丙烯酸酯和相关化合物,并将其添加到乙烯基单体的自由基聚合中。这些发现对制备具有特定分子结构的聚(苯乙烯)有影响,这对于制造具有定制性能的材料至关重要 (Colombani、Beliard 和 Chaumont,1996 年)。
原位聚合的材料性能
2-苯基-1,3-恶唑啉等化合物的原位聚合到聚(乙烯-共-甲基丙烯酸)中可以产生具有特定形态、机械和热性能的材料。这一过程对于开发具有精确特性的多相聚合物共混物至关重要 (Müller、Wörner 和 Mülhaupt,1995 年)。
分子印迹聚合物
分子印迹聚合物,例如甲基丙烯酸和二乙烯苯的分子印迹聚合物,已被用于从环境水样中选择性预浓缩酚类化合物。该应用对于环境监测和污染控制至关重要 (Feng、Zhao 和 Lin,2009 年)。
安全和危害
属性
IUPAC Name |
2-methylprop-2-enoic acid;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPFOUZABPRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114672-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737791-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid-styrene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124916-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylprop-2-enoic acid;styrene | |
CAS RN |
9010-92-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

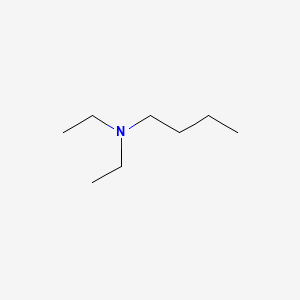

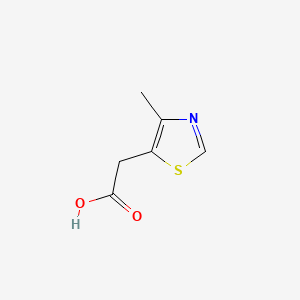


![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
